molecular formula C10H22N2O B7776403 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol

2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol

Cat. No.: B7776403
M. Wt: 186.29 g/mol
InChI Key: PIRFADWIPKFWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C10H22N2O. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a butanol group attached to the piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol typically involves the reaction of 1-methylpiperidine with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Methylpiperidin-4-yl)amino]ethan-1-ol: A similar compound with an ethanol group instead of a butanol group.

    1-Methylpiperidine: The parent compound without the amino and butanol groups.

Uniqueness

2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the butanol group allows for versatile applications in various research fields.

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-9(8-13)11-10-4-6-12(2)7-5-10/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRFADWIPKFWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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